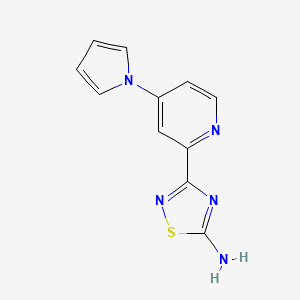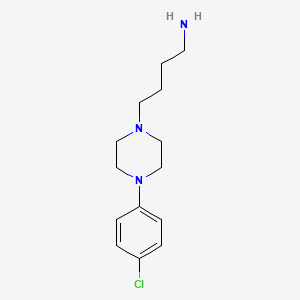![molecular formula C22H16N4O B13864766 6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The imidazo[1,2-a]pyridine ring can be constructed through a cyclization reaction involving a pyridine derivative and an appropriate electrophile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
科学的研究の応用
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes by forming hydrogen bonds and hydrophobic interactions with the active site, leading to altered cellular pathways .
類似化合物との比較
Similar Compounds
Indole-3-carboxamide: Shares the indole moiety but lacks the imidazo[1,2-a]pyridine ring.
Imidazo[1,2-a]pyridine derivatives: Similar ring structure but different substituents.
Uniqueness
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its combined indole and imidazo[1,2-a]pyridine rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile compound in various research fields .
特性
分子式 |
C22H16N4O |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H16N4O/c27-22(24-16-6-2-1-3-7-16)20-14-26-13-15(10-11-21(26)25-20)18-12-23-19-9-5-4-8-17(18)19/h1-14,23H,(H,24,27) |
InChIキー |
LBGWYSIFKFIHPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


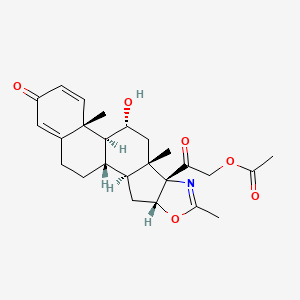
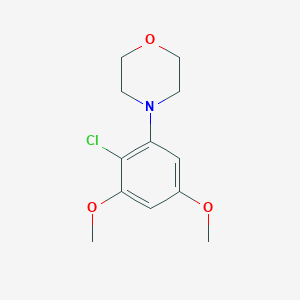
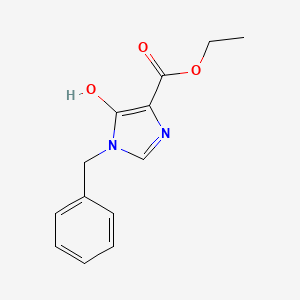
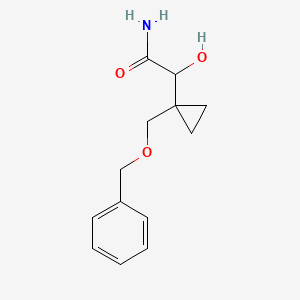
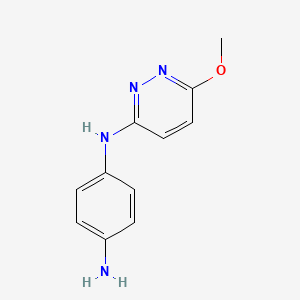
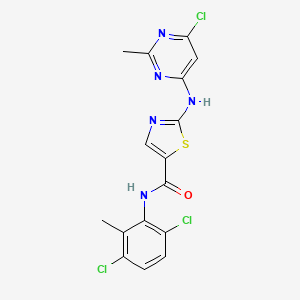

![4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine](/img/structure/B13864726.png)
